

# Application Notes and Protocols for the Synthesis of Dibenzyl Ketoxime

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## Compound of Interest

Compound Name: *Dibenzyl ketoxime*

Cat. No.: *B155756*

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This document provides a detailed experimental protocol for the synthesis of **dibenzyl ketoxime**, a valuable intermediate in organic synthesis. The procedure outlined is based on the classical condensation reaction between dibenzyl ketone and hydroxylamine hydrochloride in the presence of a base.

## Introduction

Oximes are a class of organic compounds characterized by the functional group  $RR'C=NOH$ .<sup>[1]</sup> They are formed by the reaction of an aldehyde or a ketone with hydroxylamine.<sup>[2][3]</sup> Ketoximes, such as **dibenzyl ketoxime**, are important in various chemical transformations, including the Beckmann rearrangement to form amides, and as protecting groups for carbonyl compounds.<sup>[1]</sup> This protocol details a reliable method for the preparation of **dibenzyl ketoxime** in a laboratory setting.

## Reaction Principle

The synthesis of **dibenzyl ketoxime** proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of dibenzyl ketone, followed by dehydration to yield the corresponding ketoxime. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thus driving the reaction to completion.

Reaction:

Dibenzyl Ketone + Hydroxylamine Hydrochloride --(Base)--> **Dibenzyl Ketoxime** + H<sub>2</sub>O + Base·HCl

## Experimental Protocol

Materials and Reagents:

Reagent/Material	Grade	Supplier
Dibenzyl Ketone	Reagent	Sigma-Aldrich
Hydroxylamine Hydrochloride	ACS Reagent	Fisher Scientific
Potassium Hydroxide (KOH)	ACS Reagent	VWR
Ethanol (95%)	Laboratory	Local Supplier
Diethyl Ether	ACS Reagent	Fisher Scientific
Anhydrous Sodium Sulfate	ACS Reagent	VWR
Distilled Water	-	-
Round-bottom flask (250 mL)	-	-
Reflux condenser	-	-
Heating mantle	-	-
Magnetic stirrer and stir bar	-	-
Separatory funnel (500 mL)	-	-
Buchner funnel and filter paper	-	-
Rotary evaporator	-	-
Melting point apparatus	-	-

Procedure:

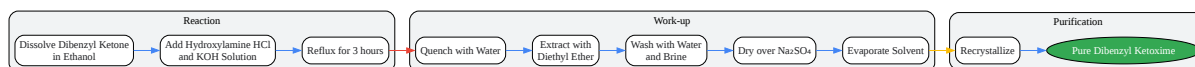
- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.5 g (0.05 mol) of dibenzyl ketone in 100 mL of 95% ethanol.
- **Addition of Reagents:** To this solution, add 5.2 g (0.075 mol) of hydroxylamine hydrochloride.
- **Basification and Reflux:** While stirring, slowly add a solution of 8.4 g (0.15 mol) of potassium hydroxide in 20 mL of water. The addition should be done portion-wise to control any potential exotherm.
- Once the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 3 hours.<sup>[4]</sup> The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Reaction Quench and Extraction:** After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 300 mL of cold water in a separatory funnel.
- Extract the aqueous mixture with three 50 mL portions of diethyl ether.
- Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **dibenzyl ketoxime**.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a crystalline solid.<sup>[5]</sup>

## Data Presentation

Parameter	Value
Reactants	
Dibenzyl Ketone (MW: 210.28 g/mol )	10.5 g (0.05 mol)
Hydroxylamine Hydrochloride (MW: 69.49 g/mol )	5.2 g (0.075 mol)
Potassium Hydroxide (MW: 56.11 g/mol )	8.4 g (0.15 mol)
Product	
Dibenzyl Ketoxime (MW: 225.29 g/mol )	Theoretical Yield: 11.26 g
Physical Properties	
Appearance	Colorless crystals or thick liquid[1][3]
Melting Point	~150-154 °C (for a similar ketoxime, acetoxime) [5]
Spectroscopic Data (Typical for Oximes)	
IR (cm <sup>-1</sup> )	~3600 (O-H), ~1665 (C=N), ~945 (N-O)[2][3]

Note: The melting point provided is for a different ketoxime and should be experimentally determined for **dibenzyl ketoxime**. The expected yield is theoretical and the actual yield may vary.

## Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **dibenzyl ketoxime**.

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## References

- 1. Dibenzyl ketoxime | 1788-31-4 | Benchchem [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. jsba.misuratau.edu.ly [jsba.misuratau.edu.ly]
- 5. Organic Syntheses Procedure [orgsyn.org]
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